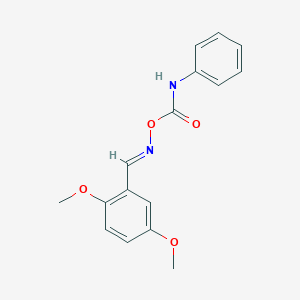![molecular formula C19H17N5O B5578475 N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5578475.png)
N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide, also known as CPI-455, is a small molecule inhibitor that targets the histone lysine methyltransferase (HKMT) activity of the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which is involved in gene silencing through histone methylation. CPI-455 has been studied for its potential as a therapeutic agent in cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis and Antimycobacterial Activity
A novel series of imidazo[1,2-a]pyridine-3-carboxamide derivatives were designed and synthesized, exhibiting significant antimycobacterial activity against drug-sensitive and drug-resistant Mycobacterium tuberculosis (MTB) strains. The study highlighted compounds with potent scaffolds demonstrating considerable activity and acceptable safety indices against MTB H37Rv, indicating a promising direction for further structure-activity relationship (SAR) studies and potential antitubercular agent development (Kai Lv et al., 2017).
Functionalization Reactions
Research on the functionalization reactions of related chemical structures, such as 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its chloride with 2,3-Diaminopyridine, has provided insight into the synthesis of complex heterocyclic compounds. The studies have explored the mechanisms and yields of these reactions, contributing to the understanding of chemical synthesis techniques and the potential for creating novel compounds with specific properties (İ. Yıldırım et al., 2005).
Antitubercular Agents
Another research focus has been on the design and synthesis of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides containing various amine moieties. These compounds have been evaluated as new anti-TB agents, with many showing excellent in vitro activity against both drug-sensitive MTB strain H37Rv and multidrug-resistant (MDR) MTB clinical isolates. This research underscores the potential of imidazo[1,2-a]pyridine derivatives as promising leads for developing new antituberculosis drugs (Linhu Li et al., 2020).
Cellular Permeability Studies
The investigation into the relative cellular permeability of DNA-binding pyrrole-imidazole (Py-Im) polyamides provided insights into how different linkers affect cellular uptake. This research is crucial for understanding how molecular modifications can influence the bioavailability and effectiveness of potential therapeutic agents (Bo Liu & T. Kodadek, 2009).
Mecanismo De Acción
Direcciones Futuras
The use of this compound in the synthesis of palladium(II) complexes and their application in Heck coupling reactions represents an important area of research in organometallic chemistry . Future research could explore the use of this compound in other types of reactions or its potential applications in other fields.
Propiedades
IUPAC Name |
N-[1-(2-pyrazol-1-ylphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-14(16-5-2-3-6-17(16)24-11-4-9-21-24)22-19(25)15-7-8-18-20-10-12-23(18)13-15/h2-14H,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQZYYLUSLLEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1N2C=CC=N2)NC(=O)C3=CN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[7-(2-furylmethyl)-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5578392.png)
![(1S*,5R*)-6-benzyl-3-(3-furoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578402.png)
![N-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-(trifluoromethyl)aniline](/img/structure/B5578405.png)
![(1R*,2R*,3R*,4S*)-N-cyclopropyl-3-[(2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5578420.png)


![8-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5578459.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)

![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![3-(2-methyl[1]benzothieno[3,2-d][1,3]thiazol-1-ium-1-yl)-1-propanesulfinate](/img/structure/B5578480.png)
![[4-(2,5-dioxo-1-pyrrolidinyl)phenoxy]acetic acid](/img/structure/B5578486.png)
![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)
